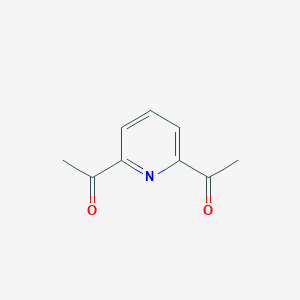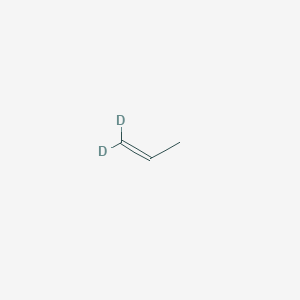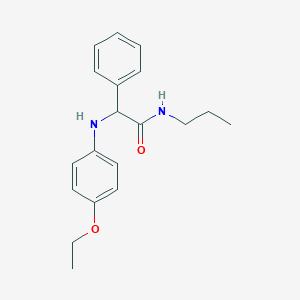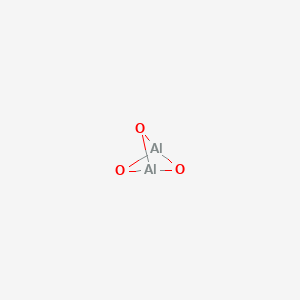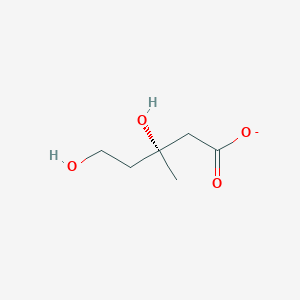
(R)-mevalonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-mevalonate is an organic compound that plays a crucial role in the biosynthesis of isoprenoids, which are vital for many biological processes. It is a precursor of cholesterol, steroid hormones, and other important molecules. The synthesis of (R)-mevalonate is of great importance in the field of biochemistry and molecular biology.
Scientific Research Applications
Urinary Excretion and Metabolic Studies
- (R)-mevalonate Excretion : (R)-Mevalonate is normally excreted in the urine of humans and rats, playing a role in bodily metabolism and excretion. Human excretion rates correspond to 29% of the glomerular filtration rate, with similar findings in rats (Kopito & Brunengraber, 1980).
- Urinary Clearance and Metabolism in Rats : In isolated rat kidneys, R-mevalonate was found to be reabsorbed in the tubule, and its urinary excretion accounted for 22% of the uptake from the perfusate. The study highlights the renal discrimination between R and S forms of mevalonate salt (Brunengraber et al., 1981).
Biochemical and Pathophysiological Research
- Non-Sterol Metabolism : (R)-mevalonate is oxidized to CO2 in vitro, suggesting its role in metabolic processes beyond sterol synthesis. The study emphasizes the importance of substrate purification in research (Bardenheier & Popják, 1977).
- Metabolism in Rats and Humans : (R)-mevalonate metabolism has been observed to lead to CO2 exhalation in both rats and humans, indicating its involvement in metabolic pathways apart from sterol biosynthesis (Fogelman et al., 1975).
Regulation and Pathway Studies
- Mevalonate Pathway Regulation : The mevalonate pathway, which produces isoprenoids vital for various cellular functions, is regulated through feedback mechanisms. Understanding this regulatory system can be crucial for treating diseases like cancer and heart disease (Goldstein & Brown, 1990).
- Mevalonate Cascade in Neurodegenerative Diseases : The mevalonate pathway's involvement in neurodevelopmental and neurodegenerative disorders suggests potential therapeutic targets for various central nervous system pathologies (Jiao et al., 2017).
Immune System and Disease Implications
- Trained Immunity through Mevalonate Pathway : Activation of the mevalonate pathway induces trained immunity in innate immune cells, offering insights into the treatment of conditions with excessive trained immunity activation (Bekkering et al., 2018).
- Plasma Mevalonate in Disease Conditions : Variations in plasma mevalonate levels and its metabolism have been linked to diseases such as uremia, showcasing its clinical significance (Kopito et al., 1982).
Cancer Therapy and Treatment Research
- Mevalonate Pathway in Cancer Therapy : Targeting the mevalonate pathway may be significant in cancer treatment, as it plays a crucial role in cell proliferation and tumor progression (Fritz, 2009).
- Consequences of Mevalonate Depletion : Depleting mevalonate affects the regulation of expression of isoprenylated proteins, with potential implications in cancer research (Holstein et al., 2002).
properties
CAS RN |
1192-42-3 |
|---|---|
Product Name |
(R)-mevalonate |
Molecular Formula |
C6H11O4- |
Molecular Weight |
147.15 g/mol |
IUPAC Name |
(3R)-3,5-dihydroxy-3-methylpentanoate |
InChI |
InChI=1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9)/p-1/t6-/m1/s1 |
InChI Key |
XVQNGICOIZBDTJ-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@@](CCO)(CC(=O)[O-])O |
SMILES |
CC(CCO)(CC(=O)[O-])O |
Canonical SMILES |
CC(CCO)(CC(=O)[O-])O |
Color/Form |
Oily liquid |
Other CAS RN |
150-97-0 |
solubility |
Very soluble in water, but also soluble in organic solvents, especially polar organic solvents. In water, 6.0X10+4 mg/L at 25 °C (est) |
synonyms |
Acid, Mevalonic Mevalonate Mevalonic Acid |
vapor_pressure |
1.7X10-3 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



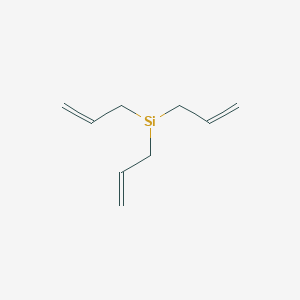
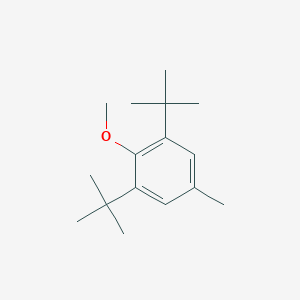
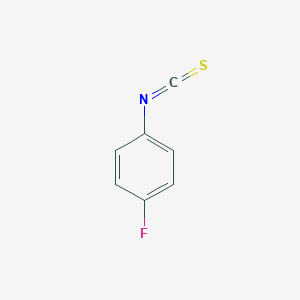
![4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate](/img/structure/B75343.png)
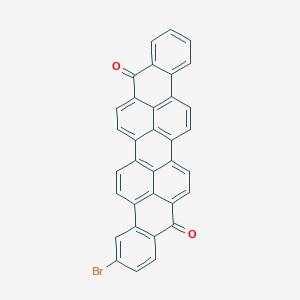

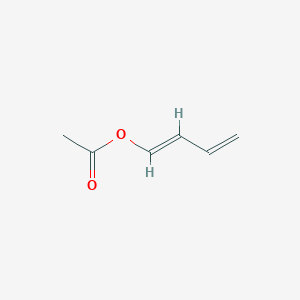
![butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B75351.png)
